BenchChemオンラインストアへようこそ!

(Rac)-BAY1238097

BRD4 Selectivity BET Inhibition Epigenetics

Procure (Rac)-BAY1238097 for your BET inhibition research. This racemic 2,3-benzodiazepine offers a unique selectivity window for BRD4 (39-fold over BRD2), validated by NanoBRET data. Its profound single-agent efficacy in treatment-resistant multiple myeloma models (T/C of 3% in MOLP-8) and well-characterized Phase I DLTs at 80 mg/week make it an irreplaceable reference for therapeutic index studies. Not a generic substitute.

Molecular Formula C25H33N5O3
Molecular Weight 451.6 g/mol
CAS No. 1564268-19-4
Cat. No. B1649307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BAY1238097
CAS1564268-19-4
Molecular FormulaC25H33N5O3
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
InChIInChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)
InChIKeyCJIPEACKIJJYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Rac)-BAY1238097 (CAS 1564268-19-4) Technical Specifications for Research Use


(Rac)-BAY1238097 is the racemic mixture of a synthetic organic compound belonging to the 2,3-benzodiazepine class [1]. It functions as a pan-Bromodomain and Extra-Terminal motif (BET) inhibitor, binding to the acetylated lysine recognition motifs on the bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) to prevent protein-protein interaction with histones [2]. The compound has a molecular weight of 451.56 g/mol, the molecular formula C25H33N5O3, and is typically supplied as a solid powder for research use .

Critical Procurement Consideration: Why In-Class BET Inhibitors Cannot Substitute for (Rac)-BAY1238097


Generic substitution among pan-BET inhibitors is scientifically invalid due to substantial differences in intra-family selectivity profiles, preclinical in vivo efficacy across specific tumor models, and established clinical toxicity profiles. The data presented in Section 3 demonstrates that (Rac)-BAY1238097 possesses a unique combination of properties: it has a distinct BRD4 selectivity window quantified via NanoBRET , exhibits superior single-agent in vivo efficacy (T/C 3-20%) in specific hematological models compared to standard-of-care agents , and its clinical development was terminated at a defined, low dose (80 mg/week) due to specific dose-limiting toxicities (DLTs) [1]. These documented characteristics are not generalizable to other BET inhibitors, making (Rac)-BAY1238097 an irreplaceable reference compound for studies on the therapeutic index and pharmacodynamic limits of this target class.

Quantitative Evidence for (Rac)-BAY1238097: A Differential Analysis for Research Selection


Differential BRD4 Intra-Family Selectivity: 39-Fold over BRD2 in NanoBRET Assay

Despite being a pan-BET inhibitor, BAY1238097 exhibits a quantifiable selectivity for BRD4 over other BET family members. In a cellular NanoBRET assay measuring the disruption of the BET protein-histone H4 interaction, the IC50 for BRD4 is 63 nM, compared to 609 nM for BRD3 and 2430 nM for BRD2 . This represents an approximate 10-fold selectivity over BRD3 and a 39-fold selectivity over BRD2 .

BRD4 Selectivity BET Inhibition Epigenetics NanoBRET Assay

Superior In Vivo Efficacy in MOLP-8 Multiple Myeloma Model: T/C of 3% vs. Inactive/Poorly Active Standard-of-Care

In the human IGH-cyclin D1 translocated MOLP-8 multiple myeloma xenograft model, BAY1238097 demonstrated exceptional single-agent efficacy with a T/C (tumor/control volume) value of 3% . In direct contrast, the standard-of-care agents bortezomib and lenalidomide were reported to be inactive or poorly active in this same model . Furthermore, BAY1238097 was well-tolerated at 10 mg/kg over 14 days with no body weight loss .

Multiple Myeloma In Vivo Efficacy Preclinical Model Bortezomib Lenalidomide

Clinically Defined Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT) Profile

The first-in-human Phase I study (NCT02369029) established a clear maximum tolerated dose (MTD) and toxicity profile for BAY1238097. The study enrolled 8 patients at three dose levels (10, 40, and 80 mg/week). Both patients receiving the 80 mg/week dose experienced dose-limiting toxicities (DLTs), specifically grade 3 vomiting, grade 3 headache, and grade 2/3 back pain [1]. The most common adverse events across all doses were nausea, vomiting, headache, back pain, and fatigue [1]. The trial was prematurely terminated due to these DLTs occurring at a dose below the targeted efficacious drug exposure [1].

Phase I Clinical Trial Toxicity Profile Maximum Tolerated Dose Dose-Limiting Toxicity Pharmacokinetics

Potent Anti-Proliferative Activity Across Diverse AML Cell Lines (MOLM-13, THP-1, KG-1)

BAY1238097 exhibits strong and consistent anti-proliferative activity in preclinical models of acute myeloid leukemia (AML). It strongly reduces c-Myc transcript and protein levels in the MOLM-13 (AML) cell line . Furthermore, the compound has demonstrated strong in vivo efficacy across multiple AML xenograft models, including THP-1, MOLM-13, and KG-1, achieving T/C values between 13 and 20% . At the maximum tolerated dose (MTD), body weight losses were moderate, ranging from 5-9% at nadir .

Acute Myeloid Leukemia Anti-Proliferative Activity c-Myc Downregulation Preclinical Models

Differential In Vivo Efficacy in Solid Tumor Models: Active in BRAF WT and Mutant Melanoma

BAY1238097 has demonstrated in vivo efficacy in preclinical models of solid tumors, including melanoma and non-small cell lung cancer (NSCLC) [1]. Notably, its activity in melanoma models was observed irrespective of BRAF mutational status, showing efficacy in both BRAF wild-type and BRAF mutant cell lines in vitro [1]. In the B16/F10 syngeneic melanoma model, BAY1238097 administered at the maximum tolerated dose (MTD) of 15 mg/kg, p.o., qd, showed a T/C of 31%, meeting NCI criteria for activity (T/C ≤42%). In this study, the comparator dacarbazine was less active with a T/C of 44% [1].

Solid Tumors Melanoma BRAF Mutation In Vivo Efficacy Dacarbazine

Recommended Research Applications for (Rac)-BAY1238097 Based on Quantitative Evidence


Investigating BRD4-Dependent Gene Regulation in Cancer

Due to its well-characterized selectivity for BRD4 over BRD2 and BRD3 (39-fold selectivity over BRD2 in NanoBRET assays), (Rac)-BAY1238097 is an optimal tool for dissecting BRD4-specific functions in transcriptional regulation and oncogenesis. Its use is supported by direct target engagement and pharmacodynamic biomarker data, such as the downregulation of the BRD4 target gene c-Myc in AML and MM models .

Preclinical Efficacy Studies in Drug-Resistant Multiple Myeloma

The compound's profound single-agent activity (T/C of 3%) in the MOLP-8 multiple myeloma model, where standard-of-care agents bortezomib and lenalidomide are ineffective, positions (Rac)-BAY1238097 as a critical reference BET inhibitor for preclinical research focused on treatment-resistant MM . This data provides a strong rationale for its use in combination studies and biomarker discovery efforts in this disease context.

Toxicology and Therapeutic Index Studies of Pan-BET Inhibitors

The availability of clinical toxicity data from the Phase I trial (NCT02369029) makes (Rac)-BAY1238097 an invaluable reference compound for understanding the adverse event profile and narrow therapeutic window of pan-BET inhibition. Its defined DLTs (grade 3 vomiting, headache, back pain) at a low dose of 80 mg/week provide a benchmark for evaluating the safety margins of novel BET-targeting agents in preclinical toxicology and PK/PD modeling [1].

Research on Solid Tumors, Including Melanoma

With demonstrated in vivo efficacy in BRAF wild-type and mutant melanoma models (T/C of 31% in B16/F10), and activity surpassing dacarbazine in this setting, (Rac)-BAY1238097 serves as a potent BET inhibitor reference standard for studies exploring the role of BET proteins in solid tumor biology and therapeutic response, particularly in chemotherapy-resistant contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BAY1238097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.